REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[Cl:7].[CH2:8]1[CH2:9][NH:10][c:11]2[cH:12][cH:13][cH:14][cH:15][c:16]2[CH2:17]1.[Na+:19].[OH-:18]>>[Br:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[N:10]1[CH2:9][CH2:8][CH2:17][c:16]2[c:11]1[cH:12][cH:13][cH:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(CCCBr)N1CCCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |